
1-(2-Fluoro-4-nitrophenyl)-4-(methylsulfonyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-Fluoro-4-nitrophenyl)-4-(methylsulfonyl)piperazine (FNPMS) is a novel fluorinated nitroaromatic compound with potential applications in the pharmaceutical and biomedical sciences. FNPMS is a derivative of piperazine, which is an organic compound commonly used in drug design and synthesis. FNPMS has been the subject of several recent studies due to its unique chemical and physical properties, which make it a promising candidate for numerous applications.
Scientific Research Applications
Synthesis and Antibacterial Activities
- Synthesis of Piperazine Derivatives: This compound has been used in the synthesis of novel piperazine derivatives. These derivatives demonstrate significant antibacterial activities against various pathogens. For instance, certain derivatives like 1-methyl-4-[5-(4-fluorobenzyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine have shown promising antibacterial properties (Wu Qi, 2014).
Thermal and Crystallographic Studies
- Crystal Structure Analysis: The compound has been the subject of thermal and crystallographic studies. These studies focus on understanding its crystal structure, such as the lattice parameters and packing studies, which are crucial for its applications in various fields (S. Awasthi et al., 2014).
Synthesis of Urea and Thiourea Derivatives
- Synthesis of Febuxostat Derivatives: The compound has been used in the synthesis of new urea and thiourea derivatives doped with febuxostat. These derivatives have been evaluated for their antiviral and antimicrobial activities, showing significant potential in these areas (R. C. Krishna Reddy et al., 2013).
Antioxidant Properties
- Antioxidant Profile Evaluation: This compound has been included in studies aimed at characterizing antioxidant profiles of certain carbamic acid-based compounds. The studies focus on evaluating their ability to scavenge free radicals and reduce oxidizing agents (I. Malík et al., 2017).
Radiopharmaceutical Applications
- PET Tracer Development: The compound has been involved in the development of radiolabeled antagonists for PET imaging studies. This includes the synthesis of high-affinity inhibitors of dopamine reuptake, useful in the study of various neurological conditions (M. Haka & M. Kilbourn, 1990).
Antimycobacterial Activity
- Evaluation of Antimycobacterial Activity: Derivatives of this compound have been synthesized and evaluated for their activity against Mycobacterium tuberculosis, providing insights into potential new treatments for tuberculosis (Yue Zhao et al., 2005).
Imaging Tumor Glycolysis
- Tumor Glycolysis Imaging: The compound has been used in the development of tracers like [18F]DASA-23 for imaging tumor glycolysis through noninvasive measurement of pyruvate kinase M2, an enzyme key in cancer metabolism (C. Beinat et al., 2017).
properties
IUPAC Name |
1-(2-fluoro-4-nitrophenyl)-4-methylsulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN3O4S/c1-20(18,19)14-6-4-13(5-7-14)11-3-2-9(15(16)17)8-10(11)12/h2-3,8H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBIZFPLNGKYPSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

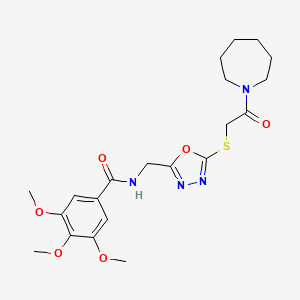

![N'-{(E)-[2-(diethylamino)-1,3-thiazol-5-yl]methylidene}isonicotinohydrazide](/img/structure/B2483133.png)
![2-[6-ethyl-3-(furan-2-ylmethyl)-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2483134.png)

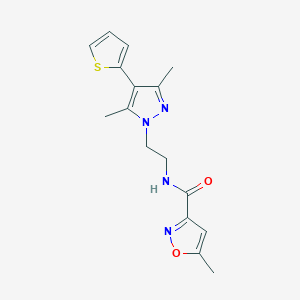
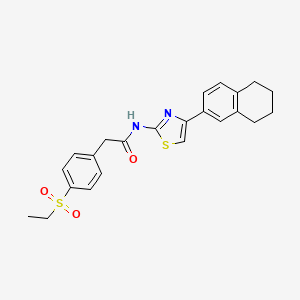
![N-{2-[(2-methylquinolin-8-yl)oxy]ethyl}acetamide](/img/structure/B2483139.png)
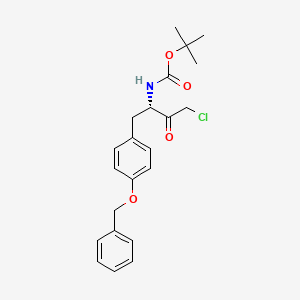
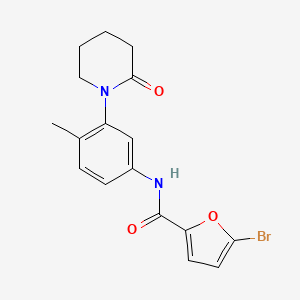
![2,4,6-trimethyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2483143.png)
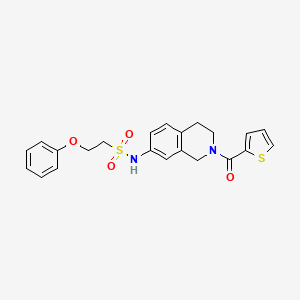
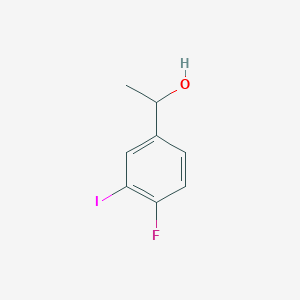
![3-Propan-2-yl-5-[[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2483147.png)